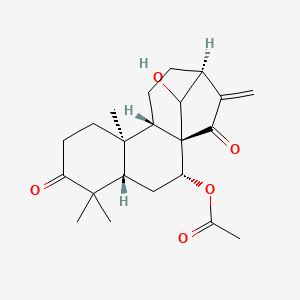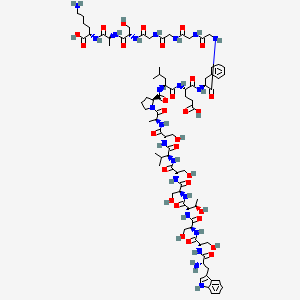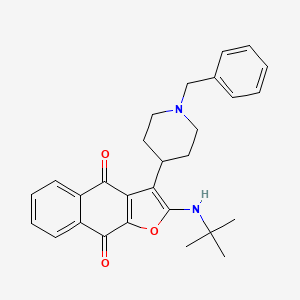
Anti-infective agent 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-infective agent 7 is a compound known for its potent antimicrobial properties. It is used to combat a wide range of infections caused by bacteria, viruses, fungi, and parasites. This compound has gained significant attention in the field of medicinal chemistry due to its efficacy and broad-spectrum activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 7 typically involves multi-step organic reactions. One common synthetic route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions: Anti-infective agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
科学的研究の応用
Anti-infective agent 7 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate microbial resistance mechanisms and the effects of antimicrobial agents on cellular processes.
Medicine: It is explored for its potential to treat various infectious diseases, including those caused by drug-resistant pathogens.
Industry: It is used in the development of new antimicrobial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of anti-infective agent 7 involves targeting specific molecular pathways in microorganisms. It binds to essential enzymes or proteins, disrupting their normal function and leading to cell death. For example, it may inhibit DNA replication by binding to DNA gyrase or interfere with cell wall synthesis by targeting penicillin-binding proteins .
類似化合物との比較
Anti-infective agent 7 is unique compared to other similar compounds due to its broad-spectrum activity and high potency. Similar compounds include:
特性
分子式 |
C28H30N2O3 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
3-(1-benzylpiperidin-4-yl)-2-(tert-butylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C28H30N2O3/c1-28(2,3)29-27-22(19-13-15-30(16-14-19)17-18-9-5-4-6-10-18)23-24(31)20-11-7-8-12-21(20)25(32)26(23)33-27/h4-12,19,29H,13-17H2,1-3H3 |
InChIキー |
MRUCKOUZZOKELR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C4CCN(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)

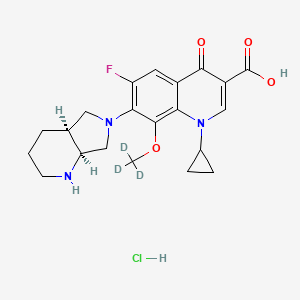

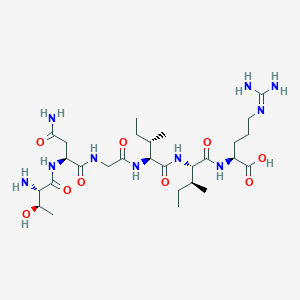

![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)

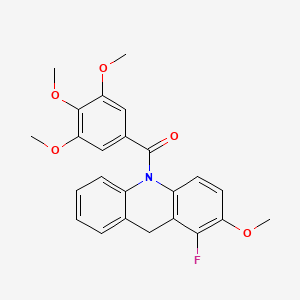
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
